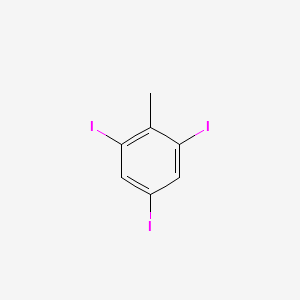
1,3,5-Triiodo-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triiodo-2-methylbenzene is an organic compound with the molecular formula C7H5I3. It is a derivative of benzene, where three iodine atoms and one methyl group are substituted at the 1, 3, 5, and 2 positions, respectively. This compound is known for its high molecular weight and significant density due to the presence of iodine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triiodo-2-methylbenzene can be synthesized through a series of iodination reactions. One common method involves the iodination of 2-methylbenzene (toluene) using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically proceeds through electrophilic aromatic substitution, where iodine atoms replace hydrogen atoms on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triiodo-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The iodine atoms can be reduced to form deiodinated products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the iodine atoms.
Oxidation Reactions: Carboxylic acids or aldehydes.
Reduction Reactions: Deiodinated benzene derivatives.
Scientific Research Applications
1,3,5-Triiodo-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,5-triiodo-2-methylbenzene involves its interaction with various molecular targets. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methyl group can also affect the compound’s electronic properties, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triiodo-2,4,6-trimethylbenzene: Similar structure but with additional methyl groups.
1,3,5-Triiodobenzene: Lacks the methyl group present in 1,3,5-triiodo-2-methylbenzene.
1,3,5-Triiodo-2,4,6-trinitrobenzene: Contains nitro groups instead of a methyl group.
Uniqueness
This compound is unique due to the presence of both iodine atoms and a methyl group, which confer distinct chemical properties and reactivity. The combination of these substituents makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
36994-79-3 |
|---|---|
Molecular Formula |
C7H5I3 |
Molecular Weight |
469.83 g/mol |
IUPAC Name |
1,3,5-triiodo-2-methylbenzene |
InChI |
InChI=1S/C7H5I3/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 |
InChI Key |
NYCTYFCAZRQRGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1I)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



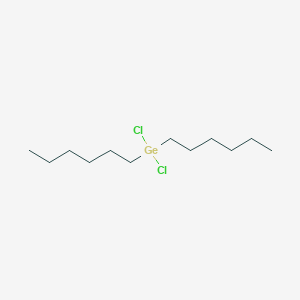
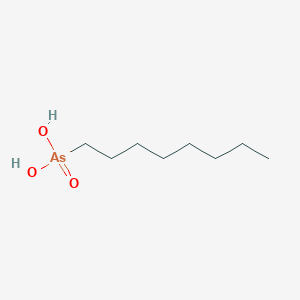
![4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678419.png)
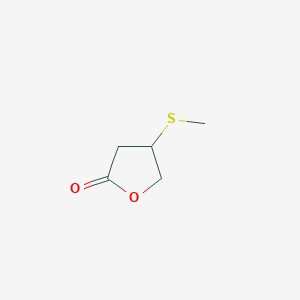
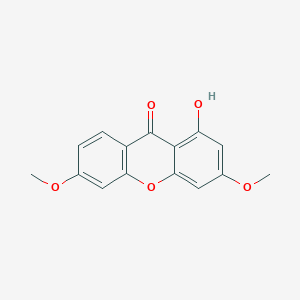
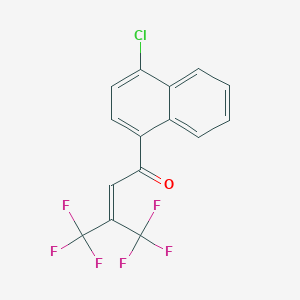


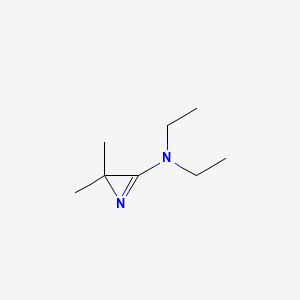
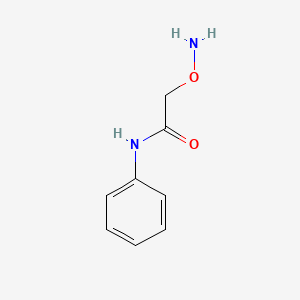
![(1S,2R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione](/img/structure/B14678474.png)
![(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-[1]benzothieno[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B14678475.png)
![14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B14678478.png)
